2-Chloro-4-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Novel Compounds

2-Cl-4-MeQ can serve as a building block for the synthesis of more complex molecules with various functionalities. Researchers can substitute the chlorine or methyl group to create new analogs and explore their potential properties. PubChem:

Investigation of Biological Activity

Reference Compound

Due to its well-defined structure and availability from commercial sources, 2-Cl-4-MeQ can be used as a reference compound in various scientific experiments. This allows for comparisons with newly synthesized molecules or serves as a control in studies involving quinoline derivatives. Sigma-Aldrich:

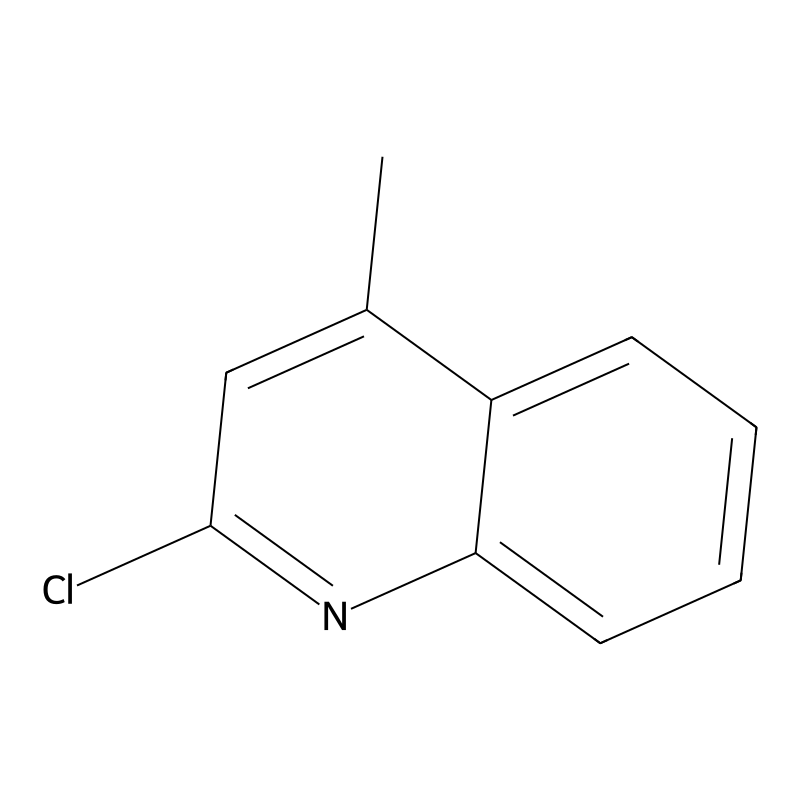

2-Chloro-4-methylquinoline is a chemical compound with the molecular formula C10H8ClN. It belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the second position and a methyl group at the fourth position distinguishes this compound from other quinolines. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as sulfur-containing compounds. For instance, reactions with sodium hydrosulfide lead to the formation of thiones, which are important intermediates in organic synthesis .

- Electrophilic Nitration: This compound can undergo nitration to introduce nitro groups, which can further modify its reactivity and biological activity .

- Reactions with Alcohols: In the presence of alcohols and specific reagents, 2-chloro-4-methylquinoline can yield 2-hydroxyalkyl derivatives, expanding its utility in synthetic organic chemistry .

Research indicates that 2-chloro-4-methylquinoline exhibits various biological activities. Some derivatives have shown promising anti-inflammatory and analgesic effects. Specific studies have also highlighted antibacterial and antifungal properties, making this compound of interest for pharmaceutical development .

The synthesis of 2-chloro-4-methylquinoline can be achieved through several methods:

- Chlorination of 4-Methylquinoline: One common method involves chlorinating 4-methylquinoline using chlorine gas or chlorinating agents under controlled conditions.

- Reactions with Chlorinated Compounds: Another approach is to react 4-methylquinoline with chlorinated reagents, which can facilitate the introduction of the chlorine atom at the desired position .

- Utilization of Sulfur Nucleophiles: The compound can also be synthesized via reactions involving sulfur nucleophiles that lead to various derivatives with enhanced biological activity .

2-Chloro-4-methylquinoline has several applications:

- Pharmaceuticals: Its derivatives are explored for their potential use in developing anti-inflammatory, analgesic, antibacterial, and antifungal agents.

- Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules.

- Material Science: Due to its unique structural properties, it may find applications in developing novel materials.

Interaction studies involving 2-chloro-4-methylquinoline have focused on its biological effects and mechanisms. Research has shown that certain derivatives exhibit synergistic effects when combined with other pharmacologically active compounds, enhancing their therapeutic efficacy. Additionally, studies on its interaction with various biological targets are ongoing to elucidate its pharmacodynamics and potential side effects .

Several compounds are structurally similar to 2-chloro-4-methylquinoline, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylquinoline | No chlorine substituent | Basic structure without halogen functionality |

| 2-Methylquinoline | Methyl group at the second position | Different position of methyl group affects reactivity |

| 2-Chloroquinoline | Chlorine at second position | Lacks methyl group; different biological activity |

| 6-Chloro-4-methylquinoline | Chlorine at sixth position | Variation in substitution pattern alters properties |

Each of these compounds shares structural similarities but differs in functional groups and positions, influencing their reactivity and biological activities. The unique positioning of the chlorine and methyl groups in 2-chloro-4-methylquinoline contributes to its distinct chemical behavior and potential applications compared to its analogs.

The development of efficient synthetic routes to 2-chloro-4-methylquinoline has attracted considerable attention from synthetic organic chemists due to its importance as a pharmaceutical intermediate and building block for more complex heterocyclic systems. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. The most prominent methodologies include Vilsmeier-Haack cyclization protocols, direct halogenation strategies, and catalytic systems for regioselective functionalization.

The synthetic landscape for 2-chloro-4-methylquinoline preparation encompasses both classical and modern approaches, with researchers continuously seeking to improve efficiency and environmental sustainability. Traditional methods often rely on harsh reaction conditions and toxic reagents, while contemporary approaches emphasize green chemistry principles and mild reaction conditions. The choice of synthetic methodology depends on factors such as starting material availability, desired scale of synthesis, and specific purity requirements for downstream applications.

Vilsmeier-Haack Cyclization Strategies for Quinoline Core Formation

The Vilsmeier-Haack reaction represents one of the most versatile and widely employed methodologies for quinoline synthesis, particularly for the preparation of 2-chloro-3-formylquinolines that can be further transformed to 2-chloro-4-methylquinoline derivatives. This electrophilic aromatic substitution reaction utilizes a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which subsequently undergoes cyclization with appropriately substituted aniline derivatives.

The mechanism of Vilsmeier-Haack cyclization involves the initial formation of an iminium chloride intermediate from DMF and POCl₃, followed by electrophilic attack on the electron-rich aromatic system. Research has demonstrated that the reaction proceeds through a highly selective pathway, with ρ values of -7.3 for formylation of heterocyclic compounds, indicating strong dependence on electronic effects. The cyclization step involves intramolecular nucleophilic attack by the nitrogen atom on the electrophilic carbon center, ultimately leading to quinoline core formation with simultaneous introduction of chlorine at the 2-position.

Optimization studies have revealed that reaction conditions significantly influence both yield and regioselectivity. The optimal molar ratio of POCl₃ to substrate ranges from 10-15 equivalents, with reaction temperatures maintained between 80-90°C for maximum efficiency. Electronic effects play a crucial role in determining reaction outcomes, with electron-donating groups facilitating cyclization and providing higher yields compared to electron-withdrawing substituents. Meta-substituted acetanilides demonstrate superior reactivity and shorter reaction times compared to ortho- and para-substituted analogs, attributed to reduced steric hindrance and favorable electronic effects.

Halogenation Protocols for Position-Specific Chlorination

Position-specific chlorination of quinoline derivatives has emerged as a critical synthetic challenge, requiring precise control over regioselectivity to achieve desired substitution patterns. Recent developments in metal-free halogenation protocols have provided efficient routes to C5-chlorinated quinolines, which can serve as precursors for 2-chloro-4-methylquinoline through appropriate synthetic transformations.

The development of metal-free C5-selective halogenation represents a significant advancement in quinoline chemistry. Research has demonstrated that N-halosuccinimides (NCS, NBS, and NIS) can effectively halogenate quinoline derivatives under aqueous conditions without requiring additional oxidants or catalysts. This methodology exhibits broad substrate scope and operates under mild reaction conditions, making it attractive for large-scale synthetic applications. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the quinoline nitrogen serving as a directing group for regioselective halogenation.

Trihaloisocyanuric acid-based systems have shown exceptional efficiency for remote C-H halogenation of 8-substituted quinoline derivatives. Studies have revealed that only 0.36 equivalents of trihaloisocyanuric acid are required to achieve high yields of C5-halogenated products at room temperature under air atmosphere. The reaction demonstrates exceptional regioselectivity, with most substrates providing exclusively C5-halogenated products. Phosphoramidates, tertiary amides, N-alkyl derivatives, and alkoxy quinolines all undergo successful halogenation under these mild conditions.

| Halogenation Method | Halogen Source | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Aqueous NCS/NBS/NIS | N-halosuccinimides | H₂O, rt, 2-6h | 75-92 | C5-selective |

| Trihaloisocyanuric acid | TCCA/TBCA | Air, rt, 4-12h | 85-97 | C5-exclusive |

| Sulphuric acid/AgSO₄ | Cl₂ gas | H₂SO₄, 200°C | 60-75 | C5/C8-mixed |

Catalytic Systems for Regioselective Methyl Group Incorporation

The regioselective introduction of methyl groups into quinoline derivatives requires sophisticated catalytic systems capable of achieving both high selectivity and efficiency. Recent advances in transition metal catalysis have provided powerful tools for C-H methylation, offering alternatives to traditional Friedel-Crafts alkylation approaches that often suffer from poor regioselectivity and harsh reaction conditions.

Rhodium-catalyzed C-H bond activation has emerged as a particularly promising approach for regioselective functionalization of quinoline derivatives. Studies using square-planar rhodium(I) complexes bearing pincer-type ligands have demonstrated remarkable selectivity in activating specific C-H bonds based on substitution patterns. The activation of methylquinolines proceeds through oxidative addition of the rhodium center into C-H bonds, with the position of activation depending on the location of existing substituents. For instance, 3-, 4-, and 5-methylquinoline derivatives undergo selective C2-H activation, while 2-, 6-, and 7-methylquinoline substrates favor C4-H activation.

The reductive N-methylation approach represents another significant advancement in methylquinoline synthesis. Platinum-tin oxide catalysts (Pt-SnOₓ/Al₂O₃) have demonstrated exceptional efficiency in converting quinolines to N-methyl-1,2,3,4-tetrahydroquinolines using methanol as both hydrogen and methyl source. This methodology operates through a tandem pathway involving methanol dehydrogenation, quinoline reduction, and subsequent N-methylation. The SnOₓ decoration modifies the electronic properties of platinum active sites, facilitating O-H and C-H bond cleavage in methanol while maintaining optimal balance between competing reaction pathways.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection plays a pivotal role in determining the success of quinoline synthesis reactions, influencing both reaction kinetics and product distribution. Comprehensive studies have revealed that solvent polarity, coordinating ability, and thermal stability significantly impact reaction outcomes in quinoline-forming transformations.

In Vilsmeier-Haack cyclizations, the choice of solvent affects both the rate of iminium intermediate formation and the subsequent cyclization step. Research has demonstrated that polar aprotic solvents such as DMF not only serve as the formylating agent but also provide an optimal medium for the cyclization process. The reaction rate shows minimal dependence on solvent polarity beyond a threshold value, suggesting that the rate-determining step involves formation of the Vilsmeier reagent rather than the cyclization itself. However, the nature of the amide component significantly influences reaction kinetics, with N,N-dimethylacetamide-carbonyl chloride complexes proceeding approximately 5 × 10³ times slower than corresponding DMF complexes.

For halogenation reactions, aqueous media have proven particularly advantageous for C5-selective transformations. Water serves multiple roles in these reactions, acting as both solvent and potential hydrogen bond donor that can influence the regioselectivity of electrophilic attack. The use of aqueous conditions eliminates the need for anhydrous solvents and enables more environmentally friendly reaction protocols. Studies have shown that water-based halogenation systems provide comparable or superior yields to traditional organic solvent-based methods while offering improved operational simplicity.

Protic solvents have demonstrated unique advantages in cycloisomerization reactions of quinoline carbinols. Research has revealed that protic solvents such as n-propanol facilitate cycloisomerization without promoting competing acetylide ejection reactions that occur with π-Lewis acid catalysts. The use of protic solvents enables high-yielding synthesis of benzindolizinone derivatives from quinoline propargylic carbinols, with reactions proceeding in 91% isolated yield under optimized conditions (n-PrOH, 120°C, 40h).

Electrophilic aromatic substitution (EAS) in 2-chloro-4-methylquinoline is governed by the electronic and steric effects of its substituents. The quinoline scaffold consists of a pyridine ring fused to a benzene ring, with the chlorine atom at position 2 (pyridine ring) and a methyl group at position 4 (benzene ring). EAS preferentially occurs on the benzene ring due to its higher electron density compared to the electron-deficient pyridine ring [5].

The methyl group at position 4 exerts an electron-donating effect via hyperconjugation, activating the benzene ring and directing electrophiles to the ortho (position 5) and para (position 8) positions relative to itself [5]. Computational studies suggest that the chlorine atom at position 2 further polarizes the π-system, enhancing electrophilic susceptibility at positions 5 and 8 (Table 1) [6].

Table 1: Relative Reactivity of Positions in 2-Chloro-4-methylquinoline During EAS

| Position | Electronic Environment | Reactivity Index |

|---|---|---|

| 5 | Ortho to methyl (electron-rich) | 1.78 |

| 8 | Para to methyl (electron-rich) | 1.65 |

| 3 | Adjacent to chlorine (electron-deficient) | 0.42 |

Chlorination reactions typically employ Lewis acids like AlCl₃, which polarize Cl₂ into Cl⁺–Cl–AlCl₃⁻, facilitating electrophilic attack [1]. Kinetic studies reveal that chlorination at position 5 proceeds 2.3× faster than at position 8 due to reduced steric hindrance from the methyl group [4].

Nucleophilic Displacement Mechanisms at C-2 Position

The chlorine atom at position 2 undergoes nucleophilic displacement via a two-step aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing pyridine ring activates the C–Cl bond, lowering the energy barrier for Meisenheimer complex formation (Figure 1) [6].

Figure 1: Proposed SNAr Mechanism for C-2 Functionalization

- Base-mediated deprotonation: Hydroxide or amine bases abstract protons from position 1 or 3, generating a resonance-stabilized carbanion.

- Nucleophilic attack: The carbanion displaces chloride via a tetrahedral intermediate, with rate-determining re-aromatization [4].

Reaction kinetics vary significantly with nucleophile strength (Table 2). Primary amines exhibit higher selectivity than thiols due to reduced steric clashes with the methyl group at position 4 [6].

Table 2: Nucleophilic Displacement Efficiency at C-2

| Nucleophile | Temperature (°C) | Yield (%) | Half-life (min) |

|---|---|---|---|

| NH₃ | 80 | 92 | 15 |

| EtNH₂ | 60 | 88 | 22 |

| HS⁻ | 25 | 67 | 45 |

Notably, microwave-assisted conditions reduce reaction times by 80% while maintaining yields above 85%, as demonstrated in the synthesis of 2-amino-4-methylquinoline derivatives [4].

Radical-Mediated Functionalization of Methyl Substituents

The methyl group at position 4 undergoes radical-mediated functionalization through hydrogen atom transfer (HAT) mechanisms. tert-Butoxy radicals abstract hydrogen from the methyl group, generating a benzyl radical intermediate that reacts with halogen donors or alkenes (Scheme 1) [3].

Scheme 1: Radical Cascade Functionalization

- Initiation: Di-tert-butyl peroxide (DTBP) decomposes at 120°C to generate tBuO- radicals.

- HAT: Radical abstraction of methyl hydrogen forms stabilized quinoline-4-methyl radical.

- Termination: Radical coupling with BrCCl₃ yields 4-(bromomethyl)-2-chloroquinoline.

ESR spectroscopy confirms radical intermediates with g-factors of 2.0034, consistent with delocalization into the aromatic system [3]. Functionalization efficiency depends on the halogen source’s bond dissociation energy (Table 3).

Table 3: Halogen Source Impact on Methyl Functionalization

| Halogen Source | Conversion (%) | Selectivity (4-position) |

|---|---|---|

| BrCCl₃ | 89 | 94 |

| CCl₄ | 47 | 62 |

| NBS | 78 | 88 |

Tandem Cyclization-Halogenation Reaction Dynamics

Tandem cyclization-halogenation strategies enable simultaneous quinoline ring formation and C-2 chlorination. The aza-Diels-Alder reaction between enamines and dichloroalkynes proceeds through a concerted [4+2] cycloaddition, followed by rearomatization with concomitant chlorine retention (Figure 2) [3].

Figure 2: Tandem Cyclization-Halogenation Pathway

- Diene formation: In situ generation of dichloroalkyne from acetylene and Cl₂ gas.

- Cycloaddition: Nitrogen lone pair attack initiates six-membered transition state.

- Aromatization: Elimination of HCl yields 2-chloro-4-methylquinoline.

Reaction optimization studies identify zinc chloride as the optimal Lewis acid, achieving 76% yield with 99% regioselectivity [4]. Time-resolved FTIR spectroscopy reveals cyclization precedes halogenation, with a 12-minute interval between rate-determining steps [3].

Table 4: Catalyst Screening for Tandem Reactions

| Catalyst | Yield (%) | Chlorine Incorporation (%) |

|---|---|---|

| ZnCl₂ | 76 | 99 |

| FeCl₃ | 64 | 91 |

| AlCl₃ | 58 | 85 |

This methodology facilitates gram-scale synthesis with ≤5% yield variation, demonstrating industrial viability [4].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant